molecular formula C13H15N3O3S B4502147 N-(2-methoxyethyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

N-(2-methoxyethyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

Cat. No.: B4502147
M. Wt: 293.34 g/mol
InChI Key: IGXLXYSZRSFVSR-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C13H15N3O3S and its molecular weight is 293.34 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-methoxyethyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide is 293.08341252 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry Applications

Compounds with structural similarities to "N-(2-methoxyethyl)-2-[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetamide" have been explored for their potential in medicinal chemistry. For instance, pyridazinone derivatives have been synthesized and investigated for their antinociceptive activity. These compounds, including acetamide and propanamide derivatives, showed significant antinociceptive effects in animal models, with some being more potent than aspirin. This suggests potential applications in pain management and the development of new analgesics (Dogruer et al., 2000).

Organic Synthesis and Material Science

In the realm of organic synthesis and material science, the acetamide moiety, a functional group present in many natural and pharmaceutical products, has been the focus of various studies. For example, p-methoxybenzyl N-acetylcarbamate potassium salt and 2,4-dimethoxybenzyl N-acetylcarbamate potassium salt have been developed as reagents for the synthesis of N-alkylacetamides and carbamates. These compounds serve as versatile equivalents of N-acetamide nucleophiles and have applications in synthesizing various natural and pharmaceutical products (Sakai et al., 2022).

Environmental and Agricultural Applications

Additionally, research on chloroacetamide herbicides, which share the acetamide functional group, has revealed insights into their metabolism and potential environmental impact. Studies comparing the metabolism of these herbicides in human and rat liver microsomes have provided valuable information on their biotransformation and the role of specific cytochrome P450 isoforms in their metabolic pathways. This research is crucial for understanding the environmental fate and safety of such compounds (Coleman et al., 2000).

Properties

IUPAC Name

N-(2-methoxyethyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-19-7-6-14-12(17)9-16-13(18)5-4-10(15-16)11-3-2-8-20-11/h2-5,8H,6-7,9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXLXYSZRSFVSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=O)C=CC(=N1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxyethyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)acetamide

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